JWH 122 N-(4-pentenyl) Analog-d4
Description
Properties
Molecular Formula |
C₂₅H₁₉D₄NO |
|---|---|
Molecular Weight |
357.48 |
Synonyms |
MAM2201 N-(4-pentenyl) Analog-d4; JWH 022 4-methylnaphthyl Analog-d4; _x000B_(4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone-d4; |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Jwh 122 N 4 Pentenyl Analog
Methodologies for the Preparation of JWH 122 N-(4-pentenyl) Analog Precursors
The synthesis of the non-deuterated JWH 122 N-(4-pentenyl) analog, a structural relative of the synthetic cannabinoid JWH 122, serves as the foundational step. caymanchem.com This analog is characterized by a terminal double bond on the acyl chain and is also structurally related to MAM2201. caymanchem.com The preparation of its precursors typically involves a Friedel-Crafts acylation of indole (B1671886) with 1-naphthoyl chloride. nih.gov This is followed by N-alkylation to introduce the pentenyl side chain. nih.gov The starting materials, (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone and a suitable pentenyl halide, are key precursors in this synthesis.
| Compound Name | CAS Number | Molecular Formula |
| JWH 122 N-(4-pentenyl) analog | 1445577-68-3 | C25H23NO |
| JWH 122 | Not specified | Not specified |
| MAM2201 | Not specified | Not specified |
| (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone | Not specified | Not specified |
This table outlines the key compounds involved in the synthesis of JWH 122 N-(4-pentenyl) analog.
Techniques for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The introduction of deuterium atoms at specific positions within the JWH 122 N-(4-pentenyl) analog molecule is a critical step in producing the deuterated standard. Various methods can be employed for deuterium incorporation. nih.gov One common approach involves using deuterated reagents during the synthesis. For instance, a deuterated alkylating agent could be used in the N-alkylation step to introduce a deuterated pentenyl chain.
Another technique is hydrogen-deuterium (H/D) exchange, where the target molecule is treated with a deuterium source, such as heavy water (D₂O) or deuterated solvents, often in the presence of a catalyst. google.comresearchgate.net High-temperature and high-pressure conditions can also facilitate this exchange. google.com The choice of method depends on the desired location of the deuterium labels and the stability of the compound under the reaction conditions. For the d4 analog, the deuterium atoms are typically incorporated into the pentenyl chain.
Purification and Isolation Processes for Deuterated Analogs
Following synthesis, the deuterated analog must be purified to remove any unreacted starting materials, non-deuterated species, and other byproducts. Common purification techniques for synthetic cannabinoids and their analogs include column chromatography and flash chromatography. nih.govresearchgate.net
For instance, silica (B1680970) gel column chromatography using a gradient elution with solvents like hexane (B92381) and ethyl acetate (B1210297) has proven effective for purifying related JWH compounds. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for separating and purifying these compounds. researchgate.net The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve the desired separation. researchgate.netresearchgate.net
Isotopic Purity Assessment in Synthetic Products
Determining the isotopic purity of the final deuterated product is crucial to ensure its quality as an analytical standard. rsc.org Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined, allowing for the calculation of isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ²H NMR, is another powerful method for determining isotopic abundance and confirming the specific sites of deuterium incorporation. rsc.orgnih.gov Comparing the integrals of the signals in the ¹H and ²H NMR spectra can provide an accurate measure of the deuterium content. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used to assess isotopic purity and identify any potential deuterium-hydrogen exchange that may have occurred. cerilliant.com The combination of these techniques provides a comprehensive evaluation of the isotopic purity of the synthesized JWH 122 N-(4-pentenyl) Analog-d4.
| Analytical Technique | Purpose in Isotopic Purity Assessment |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the relative abundance of isotopologues and calculates isotopic enrichment. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location of deuterium atoms and quantifies isotopic abundance. rsc.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assesses isotopic purity and detects potential H/D exchange. cerilliant.com |
This table summarizes the key analytical techniques used to assess the isotopic purity of deuterated compounds.
Advanced Analytical Methodologies Employing Jwh 122 N 4 Pentenyl Analog D4 As an Internal Standard
Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Synthetic Cannabinoid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantitative analysis of synthetic cannabinoids due to its high sensitivity and selectivity. nih.govnih.gov The development of these methods relies heavily on the use of appropriate internal standards to correct for variations in sample preparation and instrument response. JWH 122 N-(4-pentenyl) analog-d4 is an ideal internal standard as it co-elutes with the target analytes and compensates for matrix effects, ensuring accurate quantification. nih.govnih.gov
A typical LC-MS/MS method involves the extraction of cannabinoids from the sample matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of a deuterated internal standard like this compound, which is added at a known concentration at the beginning of the sample preparation process, allows for the precise calculation of the concentration of the target synthetic cannabinoids. nih.gov
Key Parameters in LC-MS/MS Method Development:
| Parameter | Description |
| Chromatographic Separation | Achieved using columns like C18, with mobile phases typically consisting of a mixture of water with additives (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol). oup.comnih.govmdpi.com |
| Mass Spectrometric Detection | Often performed using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govnih.gov |
| Internal Standard | This compound is chosen for its structural similarity to a range of synthetic cannabinoids, ensuring similar ionization efficiency and fragmentation behavior. caymanchem.com |
Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Forensic Chemistry
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique widely used in forensic chemistry for the analysis of synthetic cannabinoids. acs.orgchromatographyonline.com It is particularly valuable for the qualitative identification of these compounds based on their characteristic mass spectra. chromatographyonline.com The use of a deuterated internal standard is also crucial in quantitative GC-MS methods to ensure accuracy. cannabissciencetech.com
In GC-MS analysis, samples are typically derivatized to improve their volatility and chromatographic properties. cannabissciencetech.com However, some methods allow for the analysis of underivatized compounds. chromatographyonline.com this compound can be used as an internal standard in both scenarios, providing a reliable reference for retention time and peak area normalization. caymanchem.combertin-bioreagent.com
Typical GC-MS applications in forensic chemistry include:
Screening of seized materials for the presence of synthetic cannabinoids. acs.org
Confirmation of results obtained from presumptive tests.
Quantitative analysis of synthetic cannabinoids in biological samples for toxicological investigations. nih.gov
Chromatographic Separation Techniques and Optimization for Analog Resolution
The vast number of synthetic cannabinoid analogs, many of which are isomers, presents a significant challenge for chromatographic separation. unodc.orghplc.eu Achieving adequate resolution between these closely related compounds is critical for their accurate identification and quantification.
Optimization of chromatographic conditions is therefore a key aspect of method development. This involves the careful selection of the stationary phase (e.g., C18, biphenyl), mobile phase composition, gradient elution profile, and column temperature. nih.govmdpi.com The goal is to achieve baseline separation of all target analytes and the internal standard, this compound. hplc.eu
Factors influencing chromatographic separation:
| Parameter | Effect on Separation |
| Stationary Phase Chemistry | Different stationary phases offer varying selectivities for different classes of compounds. |
| Mobile Phase Composition | The ratio of organic solvent to aqueous phase, as well as the type and concentration of additives, can significantly impact retention and resolution. mdpi.com |
| Gradient Elution | A programmed change in the mobile phase composition during the chromatographic run allows for the separation of compounds with a wide range of polarities. nih.gov |
| Flow Rate and Column Dimensions | These parameters affect the efficiency and speed of the separation. mdpi.com |
Mass Spectrometric Detection Principles and Fragmentation Pathways for Deuterated Compounds
Mass spectrometry provides highly specific detection and structural information about the analytes. In the context of synthetic cannabinoid analysis, understanding the fragmentation pathways is crucial for identifying unknown compounds and for setting up selective detection methods like MRM. chemguide.co.uk
Deuterated internal standards like this compound exhibit a predictable mass shift in their molecular ions and fragment ions compared to their non-deuterated counterparts. acs.orgspectroscopyonline.com This mass shift is equal to the number of deuterium (B1214612) atoms incorporated into the molecule. The fragmentation patterns, however, generally remain the same, allowing for the reliable identification and quantification of the corresponding analytes. acs.org The use of deuterium labeling helps in elucidating fragmentation reactions and confirming the structure of ions. spectroscopyonline.com
Method Validation Parameters: Selectivity, Linearity, Precision, and Accuracy in Analytical Contexts
For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. aafs.orgnih.govnauss.edu.sa This is particularly critical in forensic toxicology, where the results can have significant legal implications. aafs.orgnauss.edu.sa The use of a suitable internal standard like this compound is integral to achieving the required performance characteristics.
Key method validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.netaafs.org
Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net
The validation of analytical methods for synthetic cannabinoids often demonstrates excellent linearity, precision, and accuracy, with the use of deuterated internal standards playing a key role in achieving these results. nih.govnih.govnih.gov
Elucidation of in Vitro Metabolic Pathways Using Deuterated Jwh 122 N 4 Pentenyl Analog D4
Identification of Phase I and Phase II Biotransformation Reactions
The metabolism of JWH-122, like many synthetic cannabinoids, proceeds through two main phases. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For JWH-122, these reactions primarily involve oxidation. youtube.com Phase II reactions then conjugate these modified compounds with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. fiveable.me
Phase I Metabolism: Studies using human liver microsomes and hepatocytes have identified several key Phase I biotransformations for JWH-122. nih.gov These include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic route. For JWH-122, this can occur on the methylnaphthyl group or at various positions on the pentyl side chain.
Carboxylation: Further oxidation of hydroxylated metabolites, particularly on the pentyl chain, leads to the formation of carboxylic acid derivatives (ω-COOH metabolites). nih.gov
Phase II Metabolism: Following Phase I modifications, the metabolites of JWH-122 undergo conjugation. The primary Phase II reactions identified are:
Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxylated metabolites, forming O-glucuronides. youtube.comnih.gov
Glutathione (B108866) Conjugation: The formation of glutathione conjugates has also been observed, indicating another route for detoxification and elimination. nih.gov
Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 isoforms)
The primary enzyme system responsible for Phase I metabolism of a vast array of xenobiotics, including synthetic cannabinoids, is the cytochrome P450 (CYP) superfamily of enzymes. youtube.comyoutube.com These heme-containing monooxygenases are predominantly found in the liver. nih.gov While specific studies on JWH-122 are limited, research on the structurally similar synthetic cannabinoid JWH-018 provides strong indications of the key CYP isoforms involved. Studies have shown that CYP1A2 and CYP2C9 are the major enzymes responsible for the oxidation of JWH-018. nih.gov It is highly probable that these same isoforms play a significant role in the metabolism of JWH-122, catalyzing the initial hydroxylation reactions. The contribution of other isoforms such as CYP2C19, CYP2D6, and CYP3A4 appears to be less significant. nih.gov
Application of Deuterated Analogs for Tracing Metabolic Transformations and Identifying Metabolites
Deuterated analogs, such as JWH-122 N-(4-pentenyl) Analog-d4, are indispensable tools in metabolic studies for several reasons. The "d4" designation indicates that four hydrogen atoms in the N-(4-pentenyl) chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling does not significantly alter the chemical properties of the molecule, meaning it will undergo the same metabolic transformations as the unlabeled parent compound.
The key advantage lies in the analytical detection phase. When a sample from an in vitro metabolism experiment is analyzed, typically by mass spectrometry, the deuterated metabolites will have a distinct mass-to-charge ratio (m/z) that is 4 units higher than their non-deuterated counterparts. This mass shift allows for the unequivocal identification of drug-related material against a complex biological background. This technique, known as stable isotope tracing, is fundamental for accurately mapping metabolic pathways and confirming the structure of newly identified metabolites.
Experimental Models for In Vitro Metabolism Studies
To investigate the metabolism of compounds like JWH-122, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. wada-ama.org The most common models include:
Human Liver Microsomes (HLMs): These are subcellular fractions of liver cells that contain a high concentration of CYP enzymes. researchgate.net HLMs are a cost-effective and high-throughput model for studying Phase I metabolism. researchgate.netspringermedizin.de Studies on JWH-122 have utilized pooled human liver microsomes to identify its primary metabolites. nih.gov
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism. nih.gov Pooled human hepatocytes have been used to investigate the full metabolic profile of JWH-122, including the formation of glucuronide and glutathione conjugates. nih.gov
Other Models: While less common for initial screening, other models like recombinant CYP enzymes expressed in cell lines can be used to pinpoint the specific isoforms responsible for particular metabolic reactions. nih.gov
The general procedure for these in vitro studies involves incubating the test compound (in this case, JWH-122, often alongside its deuterated analog) with the chosen experimental model (e.g., HLMs or hepatocytes) and necessary cofactors (like NADPH for CYP activity) at 37°C. springermedizin.de At various time points, the reaction is stopped, and the sample is prepared for analysis.
Analytical Strategies for the Detection and Characterization of Deuterated Metabolites
The detection and characterization of metabolites, including their deuterated forms, require highly sensitive and specific analytical techniques. The gold standard for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com
Liquid Chromatography (LC): This technique separates the different components of the sample mixture based on their physicochemical properties. This is crucial for separating the parent drug from its various metabolites before they enter the mass spectrometer.
Tandem Mass Spectrometry (MS/MS): This is the detection part of the system.
The first mass spectrometer (MS1) selects ions based on their mass-to-charge ratio (m/z). In a study using a deuterated analog, the instrument would be set to detect the expected m/z of the deuterated metabolites.
These selected ions are then fragmented in a collision cell.
The resulting fragment ions are analyzed by a second mass spectrometer (MS2), creating a fragmentation pattern or "fingerprint" that is unique to the molecule's structure. This allows for the confident identification and structural elucidation of the metabolites.
High-resolution mass spectrometry (HRMS) is also frequently employed, as it provides highly accurate mass measurements, further aiding in the identification of unknown metabolites. nih.gov The use of JWH-122 N-(4-pentenyl) Analog-d4 as an internal standard in these analyses also allows for accurate quantification of the metabolites formed.
| Analytical Technique | Purpose | Relevance to Deuterated Metabolite Analysis |
| Liquid Chromatography (LC) | Separates compounds in a mixture. | Isolates parent drug and metabolites before MS analysis. |
| Tandem Mass Spectrometry (MS/MS) | Detects and identifies compounds based on mass and fragmentation. | Unambiguously identifies deuterated metabolites due to their specific mass shift and provides structural information. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Aids in the confident identification of unknown metabolites. |
Structure Activity Relationship Sar Investigations: a Theoretical and Comparative Perspective on Jwh 122 N 4 Pentenyl Analog
Comparative Structural Analysis of N-Alkyl Chain Modifications and Their Theoretical Impact on Molecular Interactions
JWH 122 N-(4-pentenyl) analog is structurally similar to JWH 122, with the key difference being a terminal double bond on the N-alkyl chain. caymanchem.com This modification, while seemingly minor, can have a significant impact on the molecule's affinity for cannabinoid receptors CB1 and CB2. The N-alkyl chain is a crucial pharmacophoric group for many synthetic cannabinoids, and its length and composition influence the compound's potency and selectivity. nih.govnih.gov
In the broader class of synthetic cannabinoids, increasing the length of the N-alkyl chain generally leads to a higher affinity for cannabinoid receptors. nih.govnih.gov For instance, within the JWH series of compounds, lengthening the alkyl chain on the indole (B1671886) group has been shown to improve binding affinity. nih.gov The introduction of a double bond in the N-(4-pentenyl) analog of JWH 122 introduces a degree of rigidity and alters the electronic properties of the alkyl chain, which could theoretically affect its interaction with the hydrophobic binding pocket of the CB1 and CB2 receptors.
The parent compound, JWH 122, exhibits high affinity for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. wikipedia.org The presence of the terminal double bond in the N-(4-pentenyl) analog may alter this binding profile. The unsaturated bond could participate in different types of non-covalent interactions within the receptor binding site compared to a saturated alkyl chain.
Table 1: Comparative Binding Affinities of Selected JWH Compounds
| Compound | N-Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) |
|---|---|---|---|
| JWH-122 | Pentyl | 0.69 wikipedia.org | 1.2 wikipedia.org |
| JWH-018 | Pentyl | 9.00 | 2.94 |
| JWH-073 | Butyl | 8.9 | 3.8 |
| JWH-210 | Pentyl with ethyl on naphthoyl | 0.46 | 0.69 |
This table presents a selection of JWH compounds to illustrate the impact of structural variations on receptor affinity. Data for JWH 122 N-(4-pentenyl) analog-d4 is not available.
In Silico Modeling and Computational Approaches for Predicting Ligand-Receptor Interactions
Computational methods, such as molecular docking and comparative molecular field analysis (CoMFA), are valuable tools for predicting how ligands like JWH 122 N-(4-pentenyl) analog might interact with cannabinoid receptors. swgdrug.org These in silico approaches can model the binding pose of a ligand within the receptor's active site and estimate the binding free energy (ΔG), providing insights into binding affinity. nih.gov
Studies on related JWH compounds have shown that both the carbonyl group linking the naphthalene (B1677914) and indole rings and the length of the N-linked alkyl chain are critical for predicted CB1 binding affinity. nih.gov Specifically, a longer alkyl chain generally results in a more favorable (more negative) ΔG. nih.gov Computational models have also highlighted the importance of π-π stacking interactions between the naphthalene ring of the ligand and phenylalanine residues within the CB1 receptor. nih.gov
Influence of Deuteration on Kinetic Isotope Effects in Biochemical Reactions
The deuteration of a molecule, such as in this compound, involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). This substitution can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. libretexts.org KIEs are particularly relevant in the context of drug metabolism, which often involves the cleavage of carbon-hydrogen (C-H) bonds by enzymes like the cytochrome P450 (P450) system. nih.gov
If the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium (a C-D bond) will slow down the reaction rate. libretexts.orgnih.gov This is because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. The magnitude of the KIE (expressed as the ratio of the reaction rate with the light isotope to the rate with the heavy isotope, kH/kD) can provide insights into the reaction mechanism. libretexts.org
While specific studies on the metabolism of this compound are not available, general principles of KIEs suggest that its metabolic profile could differ from its non-deuterated counterpart. The four deuterium atoms on the pentenyl chain could potentially slow down metabolic processes that involve the cleavage of those C-D bonds, potentially leading to a longer half-life or altered metabolic pathways. However, the observed KIE in enzyme-catalyzed reactions can be complex and may not always reflect the intrinsic KIE of the chemical step. nih.gov
Structural Features Contributing to Analytical Markers or Degradation Products
JWH 122 N-(4-pentenyl) analog may itself be considered an impurity or a degradation product of other synthetic cannabinoids. caymanchem.com Its structural similarity to MAM2201 also makes it a potential forensic marker for the use of that compound. caymanchem.com
The metabolism of JWH-122 is known to produce hydroxylated metabolites, such as JWH-122 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. nih.govnih.govcaymanchem.com It is plausible that JWH 122 N-(4-pentenyl) analog could also undergo similar metabolic transformations. The presence of the double bond in the pentenyl chain could also introduce additional metabolic pathways, such as epoxidation or hydration across the double bond.
Analytically, the unique mass of this compound due to the four deuterium atoms would allow for its distinction from the non-deuterated analog using mass spectrometry (MS). This is a common strategy in forensic and research settings to use deuterated compounds as internal standards for quantification. The fragmentation patterns in MS would also be influenced by the location of the deuterium atoms.
Forensic and Analytical Chemistry Research Applications of Jwh 122 N 4 Pentenyl Analog D4
Role as Certified Reference Material and Analytical Standard in Laboratory Settings
JWH 122 N-(4-pentenyl) Analog-d4 is primarily utilized as a certified reference material (CRM) and an analytical standard in laboratory environments. lgcstandards.com CRMs are indispensable tools in analytical chemistry, providing a baseline for verifying the quality and traceability of measurements. The deuterated analog, with its known purity and concentration, is used as an internal standard in chromatographic and mass spectrometric analyses.
In a typical analytical workflow, a known quantity of this compound is added to a sample suspected of containing the non-deuterated JWH 122 N-(4-pentenyl) analog or other related synthetic cannabinoids. Because the deuterated standard has a slightly higher molecular weight than the non-deuterated compound due to the presence of deuterium (B1214612) atoms, it can be distinguished by mass spectrometry. However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for accurate quantification of the target analyte by comparing the detector response of the analyte to that of the internal standard. This method corrects for any loss of analyte during sample processing and for variations in instrument response, thereby ensuring the accuracy and reliability of the results.
Several suppliers of chemical standards offer this compound for this purpose, emphasizing its role in forensic and research applications. lgcstandards.comlgcstandards.com These materials are often supplied in a solution with a certified concentration, ready for use in laboratory protocols.
Table 1: Properties of JWH 122 N-(4-pentenyl) Analog
| Property | Value |
| CAS Number | 1445577-68-3 |
| Molecular Formula | C25H23NO |
| Formula Weight | 353.5 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| This data is compiled from multiple sources. lgcstandards.comcaymanchem.com |
Development of Reference Libraries and Databases for Synthetic Cannabinoid Identification
The proliferation of novel psychoactive substances (NPS), including a vast number of synthetic cannabinoids, presents a significant challenge for forensic laboratories. The identification of these compounds relies heavily on the comparison of analytical data from an unknown sample to data from a known reference standard. This compound, as a well-characterized compound, plays a role in the development and expansion of spectral libraries and databases.
Forensic chemists use techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze seized materials or biological samples. The resulting mass spectra are unique fragmentation patterns that act as a chemical "fingerprint" for a specific compound. By analyzing this compound and its non-deuterated counterpart, laboratories can add their spectral data to in-house or commercial libraries. When an unknown sample is analyzed, its spectrum can be searched against these libraries for a match, enabling rapid and accurate identification.
Cayman Chemical, for instance, provides a searchable GC-MS spectral database containing data for over 2,000 of its forensic drug standards, which would include compounds like the JWH 122 N-(4-pentenyl) analog. caymanchem.com The United Nations Office on Drugs and Crime (UNODC) also maintains a substance details database that includes information on synthetic cannabinoids like JWH-122 and its analogs. unodc.orgunodc.org These resources are critical for the global effort to monitor and control the spread of NPS.
Quality Assurance and Quality Control Protocols in Analytical Method Development
The development and validation of analytical methods for the detection of synthetic cannabinoids are crucial for ensuring the reliability of forensic and clinical toxicology results. This compound is an essential component in the quality assurance (QA) and quality control (QC) protocols associated with these methods.
During method validation, the deuterated standard is used to assess key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. For example, a study on the determination of synthetic cannabinoids in oral fluid utilized deuterated standards to ensure the accuracy of their GC-MS and UHPLC-HRMS methods. nih.govnih.govmdpi.com By spiking blank matrices (like synthetic urine or blood plasma) with known concentrations of the non-deuterated analyte and the deuterated internal standard, analysts can evaluate how effectively the method extracts and quantifies the target compound.
The use of an internal standard like this compound helps to compensate for the matrix effect, which is the alteration of ionization efficiency by co-eluting substances from the sample matrix. This is a common challenge in the analysis of complex biological samples. By having an internal standard that is affected by the matrix in a similar way to the analyte, the ratio of their signals remains constant, leading to more accurate quantification. Research has shown that for some analytical methods for synthetic cannabinoids, the recovery of analytes was consistently high and the matrix effect was low, indicating a robust and reliable method. nih.govmdpi.com
Table 2: Example of Analytical Method Validation Parameters
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| LOD | The lowest concentration of an analyte that can be reliably detected. |
| LOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among a series of measurements. |
| Recovery | The efficiency of the extraction process. |
| This table is based on general principles of analytical method validation. nih.govnih.govmdpi.com |
Methodological Advancements in High-Throughput Screening for Novel Analogs
The ever-changing landscape of synthetic cannabinoids necessitates the development of rapid and efficient screening methods to identify novel analogs in a large number of samples. High-throughput screening (HTS) techniques, often employing automated sample preparation and rapid analytical instrumentation, are becoming increasingly important in forensic toxicology.
While specific research detailing the use of this compound in HTS for novel analogs is not extensively published, its role as an internal standard is fundamental to such methodologies. In an HTS workflow, the deuterated standard would be added to all samples in a batch. This allows for a semi-quantitative or qualitative screening where the presence of a wide range of synthetic cannabinoids can be quickly assessed. The internal standard helps to normalize the data across a large batch of samples, flagging those that require further, more detailed confirmatory analysis.
The availability of panels of synthetic cannabinoid analytical standards, which can include compounds like the JWH 122 N-(4-pentenyl) analog, facilitates the development of HTS methods. caymanchem.com These panels allow laboratories to build comprehensive screening assays that can detect a broad spectrum of known compounds and potentially identify new, previously uncharacterized analogs based on their structural similarities to the standards in the panel.
Future Perspectives and Emerging Research Avenues for Deuterated Synthetic Cannabinoid Analogs
Innovations in Isotopic Labeling Technologies
The synthesis of deuterated standards is a cornerstone of quantitative analysis in forensic toxicology. researchgate.net While traditional chemical synthesis remains a staple, the future points toward more innovative and efficient labeling technologies. One of the most promising avenues is the integration of synthetic biology. Researchers are successfully engineering microbial hosts like yeast to produce both common and rare cannabinoids. youtube.com This bio-foundry approach, which utilizes automated platforms to accelerate the exploration of gene and microbe combinations, could be adapted to incorporate stable isotopes by feeding the engineered organisms with isotope-labeled precursors. youtube.com This method holds the promise of producing complex labeled cannabinoids that are difficult to create through multi-step chemical synthesis.
Another area of innovation lies in the application of stable isotope analysis beyond quantification. Isotopic fingerprinting, which measures the natural abundance of isotopes like carbon and nitrogen, can reveal the cultivation conditions (indoor vs. outdoor) and geographic origin of cannabis products. cannabissciencetech.com This technique offers a way for producers to protect intellectual property and for law enforcement to track the sources of illicit materials. cannabissciencetech.com As the market for synthetic cannabinoids evolves, these isotopic fingerprinting methods could be adapted to trace the synthetic routes and precursors used in clandestine laboratories.
Expanded Utility in Mechanistic Biochemical Investigations
Deuterated synthetic cannabinoids are invaluable tools for elucidating the complex metabolic pathways and mechanisms of action of their parent compounds. The primary utility stems from the deuterium (B1214612) kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions that involve breaking this bond, such as those mediated by cytochrome P450 (CYP450) enzymes. researchgate.net This allows researchers to better study drug metabolism, prolong the half-life of a compound for investigation, and identify specific metabolic chokepoints. researchgate.net
Integration of Advanced Spectroscopic Techniques for Structural Characterization
The accurate identification and structural elucidation of novel synthetic cannabinoids and their deuterated analogs rely on a suite of advanced spectroscopic techniques. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detection and quantification, the future lies in the integration of multiple methods to handle the increasing structural diversity of these compounds. numberanalytics.comspringernature.com
High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) provide highly accurate mass data, which is essential for determining the elemental composition of unknown compounds and their metabolites. mdpi.com Furthermore, techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) offer rapid screening of samples with minimal preparation, providing a valuable first pass in forensic investigations. molloy.edu
However, mass spectrometry alone can be insufficient for distinguishing between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural characterization of these molecules. mdpi.commolloy.edunih.gov The combination of rapid screening with DART-MS followed by detailed structural analysis with NMR provides a powerful workflow for identifying novel cannabinoids. molloy.edu Other techniques such as infrared (IR) spectroscopy and single-crystal X-ray diffraction can provide further confirmation of a compound's structure and even distinguish between different crystal forms of cannabinoid acids. nih.govresearchgate.net
| Technique | Application in Cannabinoid Analysis | References |
| LC-MS/MS | Gold standard for quantification of parent drugs and metabolites in biological fluids. | nih.govspringernature.comresearchgate.net |
| GC-MS | Widely used for confirmation testing and identification, especially for volatile compounds. | numberanalytics.comgoogle.com |
| HRMS (e.g., QTOF) | Provides high-resolution mass data for accurate formula determination of novel compounds. | mdpi.com |
| NMR Spectroscopy | Unambiguous structural elucidation and differentiation of isomers. | mdpi.commolloy.edunih.gov |
| DART-MS | Rapid screening of herbal materials and powders with minimal sample preparation. | molloy.edu |
| IR Spectroscopy | Highlights structural differences, particularly functional groups like O-H stretching. | nih.govresearchgate.net |
| X-Ray Diffraction | Definitive identification of crystalline components and their three-dimensional structure. | nih.govresearchgate.net |
Computational Chemistry in Predictive Analytics for Analog Discovery
As clandestine labs continuously produce structurally novel synthetic cannabinoids to evade legislation, computational chemistry and artificial intelligence (AI) have become critical tools for predictive analysis. bath.ac.uk These in silico methods allow researchers to anticipate the structures and properties of next-generation synthetic cannabinoids before they even appear on the illicit market.
| Computational Approach | Application in Cannabinoid Research | References |
| Machine Learning (e.g., Random Forest) | Develops screening tools based on metabolomic changes or spectral data to identify exposure to synthetic cannabinoids. | nih.gov |
| Deep Learning (DCNN) | Identifies and discriminates between different classes of designer drugs based on ATR-FTIR spectra. | azoai.com |
| Molecular Docking | Predicts the binding affinity and mode of interaction between a cannabinoid and its receptor (e.g., CB1/CB2). | nih.gov |
| Systems Pharmacology | Constructs target-disease networks to understand the potential therapeutic or toxicological pathways of a compound. | nih.gov |
| Predictive Modeling | Anticipates the structural evolution of emerging synthetic cannabinoids based on legislative changes and known structure-activity relationships. | bath.ac.ukescholarship.org |
Q & A
Q. What experimental strategies ensure isotopic purity during the synthesis of JWH 122 N-(4-pentenyl) Analog-d4?
- Methodological Answer: To achieve isotopic purity, use deuterated reagents (e.g., D₂O or deuterated solvents) in the final synthetic steps. Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the specified positions, comparing spectral data to non-deuterated analogs. Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass detection can validate molecular weight accuracy (e.g., Δ < 2 ppm). Cross-reference synthetic protocols with SciFinder or Reaxys to verify novel steps or modifications .
Q. Which analytical techniques are most reliable for validating the purity and stability of this compound in solution?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) can resolve degradation products, while HPLC-UV at 254 nm monitors photostability. For stability studies, store solutions in amber vials at -20°C and assess degradation kinetics via Arrhenius plots. Use certified reference materials (CRMs) from environmental analysis catalogs (e.g., Kanto Reagents) to calibrate instruments .
Q. How should researchers design controlled experiments to assess cannabinoid receptor binding affinity?
- Methodological Answer: Use radioligand displacement assays (e.g., [³H]CP-55,940) with HEK-293 cells expressing human CB1/CB2 receptors. Include positive controls (e.g., WIN 55,212-2) and negative controls (vehicle-only). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate statistical significance via t-tests (p < 0.05). Replicate experiments in triplicate to minimize batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of JWH 122 analogs in vitro?
- Methodological Answer: Conduct comparative studies using primary hepatocytes from multiple species (e.g., human, rat) and incubate with the compound under physiologically relevant oxygen levels (5% CO₂). Analyze metabolites via high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Cross-validate findings against published cytochrome P450 inhibition profiles and use siRNA knockdown to confirm enzyme specificity .
Q. What statistical approaches are optimal for analyzing discrepancies in dose-response data across independent studies?
- Methodological Answer: Apply meta-analysis techniques to aggregate data from multiple studies, weighting results by sample size and experimental rigor. Use mixed-effects models to account for inter-study variability. Perform sensitivity analyses to identify outliers (e.g., Cook’s distance > 1). For conflicting in vivo/in vitro data, employ Bayesian hierarchical modeling to reconcile differences .
Q. How can researchers optimize LC-MS/MS parameters for detecting trace metabolites of this compound in biological matrices?
- Methodological Answer: Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution (0.1% formic acid in water/acetonitrile). Optimize collision energy (CE) via direct infusion to maximize fragment ion yield. For low-abundance metabolites, implement scheduled multiple reaction monitoring (sMRM) with dwell times ≥ 10 ms. Validate matrix effects via post-column infusion and normalize to deuterated internal standards (e.g., JWH 122-d9) .
Q. What strategies mitigate batch-to-batch variability in synthetic yields of deuterated analogs?
- Methodological Answer: Standardize reaction conditions using automated synthesis platforms (e.g., Chemspeed Swing) for precise temperature and stirring control. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For purification, employ preparative HPLC with orthogonal solvents (e.g., heptane/isopropanol) and compare retention times to CRMs. Document deviations in electronic lab notebooks (ELNs) for retrospective analysis .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data (e.g., NMR, IR) in publications?
- Methodological Answer: Include raw spectral data in supplementary materials with baseline correction and phase adjustments annotated. For conflicting peaks, provide assignments using computational tools (e.g., ACD/Labs NMR Predictor) and compare to literature values (e.g., NIST Chemistry WebBook). Use error bars in graphical abstracts to depict signal-to-noise ratios .
Q. What criteria determine whether a newly synthesized JWH 122 analog qualifies as a novel compound?
- Methodological Answer: Cross-check the compound’s IUPAC name, CAS registry number, and analytical data (e.g., melting point, optical rotation) against SciFinder or Reaxys. If the compound is novel, report its physicochemical properties (e.g., logP, solubility) using standardized methods (e.g., OECD 105 for water solubility). For known compounds, cite prior literature and confirm consistency in spectral data .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in behavioral assays involving synthetic cannabinoids?
- Methodological Answer:
Adopt ARRIVE guidelines for in vivo studies, including detailed protocols for dosing, vehicle composition, and animal housing conditions. Use open-source platforms (e.g., OpenBehavior) to share code for automated behavioral tracking. Validate findings via inter-laboratory studies with blinded sample analysis .如何撰写研究型论文02:14
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

